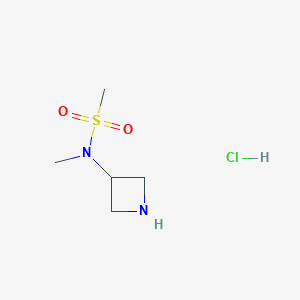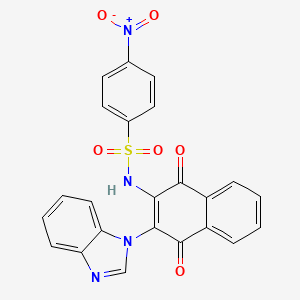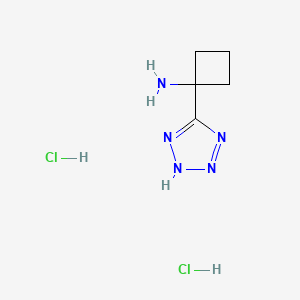
2-(3,5-Difluorophenyl)-2-methoxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,5-Difluorophenyl)-2-methoxyacetonitrile” likely belongs to the class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (-C≡N). The “2-(3,5-Difluorophenyl)” part indicates the presence of a phenyl ring (a cyclic group of atoms with the formula C6H5) with fluorine atoms at the 3rd and 5th positions . The “-2-methoxyacetonitrile” part suggests the presence of a methoxy group (-OCH3) and a nitrile group attached to the second carbon atom .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Studies in the field of organic synthesis and reactivity often explore the properties of compounds with similar structural features to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. For instance, the synthesis and examination of spectral properties of 2,2′-bithienyl derivatives with carbonyl-containing substituents reveal insights into the absorption and fluorescence of molecules with complex aromatic systems, which could be analogous to the fluorescence and photophysical properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile under similar conditions (Lukes et al., 2013).
Catalytic Processes and Mechanistic Insights
The exploration of catalytic processes and the mechanisms underlying chemical transformations provide a foundation for understanding how compounds like 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile might behave in synthetic applications. Research into the catalytic use of selenium electrophiles in cyclizations, for example, demonstrates the potential for novel reaction pathways and the synthesis of complex molecules, highlighting the role that specific functional groups play in facilitating or directing chemical reactions (Browne, Niyomura, & Wirth, 2007).
Material Science and Functional Applications
In the realm of material science, the investigation of molecular structures similar to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile can inform the development of new materials with desirable optical, electronic, or chemical properties. For example, the study of nonfullerene polymer solar cells based on main-chain twisted low-bandgap acceptors showcases the role of specific molecular modifications in achieving high power conversion efficiencies, suggesting potential applications of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile in photovoltaic materials or other energy-related applications (Wang et al., 2018).
Analytical and Sensor Technologies
The development of chemosensors for the detection of metal ions or other analytes is another area where compounds with similar functionalities to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile may find application. Research into photochromic diarylethenes with phenyl-linked rhodamine B units, for instance, illustrates the potential for using such compounds in the construction of fluorescence switches and logic gates, or as naked-eye chemosensors for metal ions in environmental or biological contexts (Pu et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-(3,5-difluorophenyl)-2-methoxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-13-9(5-12)6-2-7(10)4-8(11)3-6/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHGEJLQCQCFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-2-methoxyacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2962783.png)



![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)





